TrkA-IN-4

Kinase Selectivity Drug Safety Pain Research

TrkA-IN-4 is an orally bioavailable, allosteric TrkA inhibitor prodrug with >8000-fold selectivity over TrkB and TrkC, targeting the juxtamembrane domain for unparalleled subtype specificity. Unlike pan-Trk inhibitors, it eliminates confounding TrkB/TrkC off-target effects—critical for nociception and pain research. Validated in vivo (hot plate ED50=7.8 mg/kg) and metabolized to active TrkA-IN-3 (IC50=22.4 nM). Ideal for target validation, translational analgesia studies, and chemical probe development. Secure your supply of this essential, high-purity research compound today.

Molecular Formula C27H21F3N4O5
Molecular Weight 538.5 g/mol
Cat. No. B10857339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrkA-IN-4
Molecular FormulaC27H21F3N4O5
Molecular Weight538.5 g/mol
Structural Identifiers
SMILESCC(=O)OCOC(=O)C1=CC(=C(N=C1)C2=CC=CC=C2)NC(=O)C3=CC(=C(C=C3)C(F)(F)F)C4=NN(C=C4)C
InChIInChI=1S/C27H21F3N4O5/c1-16(35)38-15-39-26(37)19-13-23(24(31-14-19)17-6-4-3-5-7-17)32-25(36)18-8-9-21(27(28,29)30)20(12-18)22-10-11-34(2)33-22/h3-14H,15H2,1-2H3,(H,32,36)
InChIKeyFMICUWJKVYFTRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





TrkA-IN-4: Potent, Orally Active, Allosteric TrkA Inhibitor and Prodrug of TrkA-IN-3


TrkA-IN-4, chemically designated as C27H21F3N4O5 with a molecular weight of 538.47 g/mol, is a small-molecule, allosteric inhibitor of Tropomyosin receptor kinase A (TrkA) [1]. It functions as an orally bioavailable prodrug that is metabolized in vivo to the active species, TrkA-IN-3 [1]. As a type III allosteric inhibitor, it targets the juxtamembrane (JM) region of TrkA, a less conserved site distinct from the ATP-binding pocket, thereby achieving a high degree of subtype selectivity . This compound is a key research tool for investigating TrkA-mediated signaling pathways, particularly those involved in nociception and pain, without the confounding effects of inhibiting the closely related TrkB and TrkC kinases .

TrkA-IN-4: Why TrkA Subtype Selectivity is a Non-Negotiable Procurement Criterion


Substituting TrkA-IN-4 with a generic pan-Trk inhibitor or a less selective TrkA inhibitor introduces significant scientific and translational risk. The Trk receptor family (TrkA, TrkB, TrkC) share a highly conserved ATP-binding site, making it difficult for traditional type I/II kinase inhibitors to discriminate between them [1]. This lack of 'subselectivity' is not merely a theoretical concern; it has direct physiological consequences. TrkB signaling is linked to body weight regulation and developmental processes, while TrkC is crucial for the development and function of the sympathetic nervous system [1]. Simultaneous, potent inhibition of these kinases can lead to severe side effects, a challenge that has contributed to the discontinuation of clinical development for some non-selective Trk inhibitors [1]. Therefore, for research focused on isolating the specific role of TrkA in pain signaling or for translational studies where safety is paramount, a subselective compound like TrkA-IN-4 is not an optional upgrade—it is a fundamental experimental requirement. The quantitative evidence below demonstrates exactly how TrkA-IN-4 differentiates itself on this critical parameter.

TrkA-IN-4: A Quantitative Comparator Analysis Against Key TrkA Inhibitors for Procurement Decisions


TrkA-IN-4's Active Metabolite Confers >8000-Fold Selectivity Over TrkB and TrkC, a Property Unmatched by Clinical-Stage Comparators

TrkA-IN-4 is a prodrug of TrkA-IN-3, a highly subselective allosteric TrkA inhibitor. TrkA-IN-3 demonstrates an IC50 of 22.4 nM for TrkA and a remarkable >8000-fold selectivity over both TrkB and TrkC [1]. This selectivity profile starkly contrasts with other TrkA-targeting compounds. The pan-Trk inhibitor PF-6683324 (Trk-IN-4) exhibits high potency but minimal isoform selectivity, with cellular IC50 values of 1.9 nM (TrkA), 2.6 nM (TrkB), and 1.1 nM (TrkC) . Similarly, the clinical candidate ASP7962 shows only a modest selectivity window, with IC50 values of 0.155 µM for TrkA, 1.41 µM for TrkB, and 1.09 µM for TrkC (approximating a ~9-fold and ~7-fold selectivity over TrkB and TrkC, respectively) [2]. GZ389988, another clinical candidate, has been reported to have similar IC50 values across TrkA, TrkB, and TrkC, indicating a lack of meaningful subtype discrimination .

Kinase Selectivity Drug Safety Pain Research

TrkA-IN-4 Demonstrates Oral Bioavailability and In Vivo Antinociceptive Efficacy in Established Pain Models

TrkA-IN-4 exhibits clear, quantifiable in vivo efficacy as an orally administered prodrug. In a hot plate test on male mice, it produced a potent antinociceptive effect with an ED50 value of 7.8 mg/kg [1]. This efficacy was also demonstrated in a formalin-induced pain model, a standard assay for both acute and inflammatory pain [1]. The study also confirmed the compound's oral activity [1]. While other pan-Trk inhibitors like PF-6683324 show efficacy at lower oral doses in a rat UV burn hyperalgesia model (maximal effect at 3 mg/kg) , this data is from a different pain model and species, precluding a direct quantitative comparison of potency. The key differentiation for TrkA-IN-4 is the demonstrated efficacy in standard preclinical pain models coupled with its unique subtype selectivity profile.

In Vivo Pharmacology Analgesia Preclinical Development

TrkA-IN-4's Allosteric Mechanism Mitigates hERG Liability and Improves Lipophilic Efficiency Compared to Pan-Trk Inhibitors

The allosteric binding mode of TrkA-IN-4's active metabolite confers a distinct safety and drug-likeness profile. The primary source paper highlights that achieving subselectivity with an allosteric inhibitor is a strategy to improve the safety profile of TrkA-targeted analgesics [1]. In contrast, the highly potent pan-Trk inhibitor PF-6683324, while also showing low hERG liability (IC50 = 14 µM) and a favorable lipophilic efficiency (LipE = 5.7) , carries the inherent risk associated with pan-Trk inhibition. This is a class-level inference where the structural and mechanistic differentiation (allosteric vs. ATP-competitive) directly translates into a different selectivity and, therefore, safety profile.

Cardiotoxicity Drug Safety Medicinal Chemistry

Optimal Scientific and Industrial Use Cases for TrkA-IN-4 Based on Its Unique Differentiation


Delineating TrkA-Specific from TrkB/C-Mediated Signaling in Pain Pathways

Researchers investigating the complex neurobiology of pain can utilize TrkA-IN-4 to selectively block NGF/TrkA signaling. Its >8000-fold selectivity over TrkB and TrkC [1] ensures that observed effects—whether in cellular assays, ex vivo tissue preparations, or in vivo behavioral models—can be confidently attributed to TrkA inhibition. This level of target specificity is unattainable with pan-Trk inhibitors like PF-6683324 or less selective clinical candidates like ASP7962 [2] and GZ389988 , which would simultaneously silence TrkB and TrkC pathways and confound results.

Preclinical Validation of TrkA as a Safe Analgesic Target for Translational Research

For programs aiming to advance a TrkA inhibitor toward clinical development, TrkA-IN-4 serves as an ideal chemical probe to establish proof-of-concept for on-target analgesia without the toxicity associated with pan-Trk inhibition. The compound's demonstrated oral bioavailability and efficacy in established pain models (ED50 = 7.8 mg/kg in hot plate test) [1] provides a solid foundation for preclinical studies. The unparalleled selectivity profile mitigates the risk of side effects linked to TrkB (obesity, developmental delay) and TrkC (sympathetic nervous system dysfunction) inhibition, a key differentiator from clinical-stage comparators [1].

Structure-Activity Relationship (SAR) Studies Focused on Allosteric Kinase Inhibition

Medicinal chemists can use TrkA-IN-4 as a benchmark for developing novel allosteric TrkA inhibitors. Its characterization as an orally active prodrug that generates a highly potent and selective metabolite (TrkA-IN-3, IC50 = 22.4 nM) [1] provides a valuable template for optimizing drug-like properties, such as oral bioavailability and metabolic activation, while maintaining the critical feature of >8000-fold subtype selectivity [1]. This is a distinct chemical strategy compared to optimizing ATP-competitive pan-Trk inhibitors like PF-6683324 .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for TrkA-IN-4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.